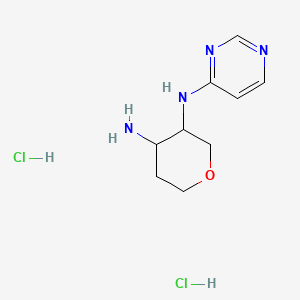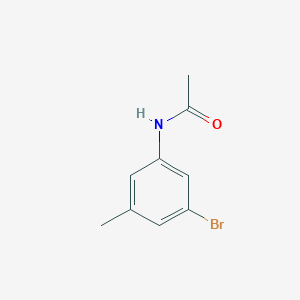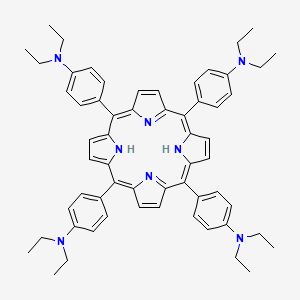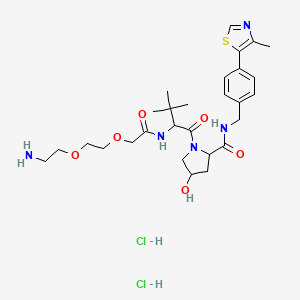
Paris saponin V palmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Paris saponin V palmitate is a steroidal saponin derived from the plant Paris polyphylla, which is known for its medicinal properties. This compound is a glycoside, consisting of a sugar moiety linked to a steroid aglycone. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and immunology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Paris saponin V palmitate typically involves the extraction of saponins from the rhizomes of Paris polyphylla. The process begins with the hydrolysis of the plant material to release the saponins, followed by purification using techniques such as macroporous resin column chromatography and preparative high-performance liquid chromatography . The final step involves the esterification of Paris saponin V with palmitic acid under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The rhizomes of Paris polyphylla are harvested and subjected to hydrolysis to release the saponins. These saponins are then purified using macroporous resins and high-performance liquid chromatography. The esterification process is optimized for large-scale production to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Paris saponin V palmitate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions involve reagents such as halogens and alkylating agents to introduce new functional groups into the molecule.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced biological activity and stability .
Applications De Recherche Scientifique
Paris saponin V palmitate has a wide range of scientific research applications:
Chemistry:
- Used as a precursor for the synthesis of novel steroidal saponins with potential therapeutic applications.
Biology:
- Investigated for its cytotoxic effects on cancer cells, particularly in breast and liver cancer .
- Studied for its immunomodulatory properties, which can enhance the body’s immune response .
Medicine:
- Explored for its potential use in treating various cancers due to its ability to induce apoptosis in cancer cells .
- Evaluated for its anti-inflammatory and antioxidant properties, making it a candidate for treating inflammatory diseases .
Industry:
Mécanisme D'action
Paris saponin V palmitate exerts its effects through multiple molecular targets and pathways:
Apoptosis Induction: It activates the mitochondrial pathway of apoptosis by increasing the Bax/Bcl-2 ratio, leading to the release of cytochrome c and activation of caspases.
Immunomodulation: It modulates the immune response by enhancing the activity of immune cells and reducing the production of pro-inflammatory cytokines.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by binding to free radicals and forming stable semi-keto radical structures.
Comparaison Avec Des Composés Similaires
Paris saponin V palmitate is unique among steroidal saponins due to its specific structure and biological activity. Similar compounds include:
Paris saponin I: Known for its cytotoxic effects on cancer cells.
Paris saponin II: Exhibits anti-inflammatory and immunomodulatory properties.
Paris saponin VI: Studied for its potential in treating liver diseases.
Paris saponin VII: Effective in inducing apoptosis in breast cancer cells through the Hippo pathway.
These compounds share similar structural features but differ in their specific biological activities and therapeutic applications, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C55H92O13 |
|---|---|
Poids moléculaire |
961.3 g/mol |
Nom IUPAC |
[3,4-dihydroxy-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C55H92O13/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-43(56)62-32-42-46(58)48(60)50(67-51-49(61)47(59)45(57)35(4)64-51)52(66-42)65-37-24-26-53(5)36(29-37)21-22-38-39(53)25-27-54(6)40(38)30-41-44(54)34(3)55(68-41)28-23-33(2)31-63-55/h21,33-35,37-42,44-52,57-61H,7-20,22-32H2,1-6H3 |
Clé InChI |
HBFKYOLVZFOGAH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CC6C5C(C7(O6)CCC(CO7)C)C)C)C)OC8C(C(C(C(O8)C)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride](/img/structure/B12302216.png)

![rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans](/img/structure/B12302233.png)
![3-[5-Chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid](/img/structure/B12302245.png)


![2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12302266.png)

![(8,9-dihydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate](/img/structure/B12302279.png)

![1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12302284.png)
